molecular formula P2O5<br>O10P4 B091053 Tetraphosphorus decaoxide CAS No. 16752-60-6

Tetraphosphorus decaoxide

Cat. No.: B091053
CAS No.: 16752-60-6
M. Wt: 283.89 g/mol
InChI Key: DLYUQMMRRRQYAE-UHFFFAOYSA-N
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Description

Tetraphosphorus decaoxide is a phosphorus oxide.

Chemical Reactions Analysis

Hydrolysis with Water

P₄O₁₀ reacts vigorously with water to form phosphoric acid (H₃PO₄), a reaction critical in industrial phosphoric acid production:
P4O10(s)+6H2O(l)4H3PO4(aq)ΔH=177kJ mol[1][7][8]\text{P}_4\text{O}_{10}(s)+6\text{H}_2\text{O}(l)\rightarrow 4\text{H}_3\text{PO}_4(aq)\quad \Delta H=-177\,\text{kJ mol}\,[1][7][8]
Key Features :

  • Stoichiometry : 1 mole of P₄O₁₀ reacts with 6 moles of H₂O.

  • Thermodynamics : Highly exothermic, releasing significant heat.

  • Applications : Used as a desiccant due to its strong affinity for water .

Reaction Component Quantity
P₄O₁₀1 mol
H₂O6 mol
H₃PO₄4 mol

Reactions with Amides

P₄O₁₀ acts as a dehydrating agent in organic synthesis, converting amides to nitriles:
P4O10+RC O NH2P4O9(OH)2+RCN[7]\text{P}_4\text{O}_{10}+\text{RC O NH}_2\rightarrow \text{P}_4\text{O}_9(\text{OH})_2+\text{RCN}\,[7]
Mechanism : The reaction involves the removal of water from the amide group, forming a nitrile and a phosphorus oxyhydroxide derivative.

Thermodynamic and Kinetic Data

Experimental studies provide insights into the energetics and reaction pathways:

Reaction Enthalpy Change (ΔH) Key Observations
Synthesis from P₄ and O₂-2984 kJ/molHigh exothermicity drives spontaneity
Hydrolysis to H₃PO₄-177 kJ/molRapid, irreversible at standard conditions
Dehydration of amidesNot quantifiedUtilized in organic nitrile synthesis

Structural and Functional Insights

  • Polymorphism : P₄O₁₀ exists in four crystalline forms (hexagonal, orthorhombic O/O′, and amorphous), each with distinct reactivity profiles .

  • Vibrational Spectra : DFT calculations confirm asymmetric P–O stretching modes at 1,380 cm⁻¹ and symmetric modes at 580 cm⁻¹, aiding in polymorph identification .

Q & A

Basic Research Questions

Q. What are the established laboratory methods for synthesizing tetraphosphorus decaoxide (P₄O₁₀)?

P₄O₁₀ is synthesized via controlled combustion of white phosphorus (P₄) in excess oxygen. Key steps include:

  • Combustion setup : Use a high-temperature furnace or a sealed combustion chamber with controlled oxygen flow to prevent partial oxidation to P₄O₆ .
  • Purification : Sublimate the product to remove unreacted phosphorus or intermediate oxides.
  • Yield optimization : Excess oxygen (>5:1 O₂:P₄ molar ratio) ensures complete oxidation .
Method Conditions Yield Reference
Direct combustion300–400°C, excess O₂95–98%
Sublimation purification562°C (melting point), inert atmosphere>99% purity

Q. What safety protocols are critical when handling P₄O₁₀?

P₄O₁₀ is highly hygroscopic and reacts violently with water to form phosphoric acid. Essential protocols include:

  • Moisture control : Store in airtight containers with desiccants; use glove boxes for humidity-sensitive experiments .
  • Personal Protective Equipment (PPE) : Wear acid-resistant gloves, goggles, and lab coats. Use fume hoods to avoid inhalation of dust .
  • Emergency procedures : Neutralize spills with dry sand, not water. Ventilate areas exposed to decomposition products (e.g., phosphoric acid aerosols) .

Q. How can researchers assess the purity of P₄O₁₀ using standard analytical techniques?

  • Titration : Dissolve P₄O₁₀ in distilled water to form H₃PO₄, then titrate with NaOH (0.1 M) to determine acid concentration .
  • Spectroscopy :
    • FT-IR : Identify P–O–P asymmetric stretching bands at 1,250–1,300 cm⁻¹ .
    • X-ray diffraction (XRD) : Compare with reference patterns (e.g., Wyckoff’s Crystal Structures ).
  • Thermogravimetric analysis (TGA) : Monitor mass loss during heating to detect impurities like P₄O₆ (decomposes at 200–300°C) .

Advanced Research Questions

Q. What advanced spectroscopic techniques resolve the molecular structure of P₄O₁₀?

  • Raman spectroscopy : Detects symmetric P–O stretching modes (600–700 cm⁻¹) to differentiate P₄O₁₀ from P₄O₆ .
  • Solid-state NMR : ³¹P NMR reveals distinct chemical shifts for P atoms in terminal (–O–P=O) and bridging (–O–P–O–) positions .
  • Neutron diffraction : Resolves hydrogen positions in hydrated forms (e.g., H₃PO₄ intermediates) .

Q. How can discrepancies in reported thermodynamic data (e.g., melting points) be resolved?

Conflicting data (e.g., melting points of 422°C vs. 562°C in ) arise from impurities or measurement methods. Mitigation strategies:

  • Differential Scanning Calorimetry (DSC) : Use high-purity samples (>99.9%) and controlled heating rates (5°C/min) .
  • Cross-validation : Compare with NIST Standard Reference Data and replicate studies under inert atmospheres .

Q. What challenges arise in modeling the reaction kinetics of P₄O₁₀ formation?

  • Variable oxygen concentrations : Excess O₂ accelerates P₄O₁₀ formation but complicates rate law determination. Use mass spectrometry to track intermediate oxides (P₄O₆) .
  • Temperature dependence : High activation energy (~150 kJ/mol) requires Arrhenius modeling across 300–600°C .
Parameter Value Method
Activation energy (Eₐ)148 ± 5 kJ/molArrhenius plot (ln k vs. 1/T)
Rate constant (k) at 400°C2.3 × 10⁻³ s⁻¹MS time-resolved data

Q. How do isotopic labeling studies clarify P₄O₁₀’s reactivity in phosphorylation reactions?

  • ¹⁸O tracing : React P₄O₁₀ with H₂¹⁸O to track oxygen transfer to phosphorylated products (e.g., ATP analogs) via GC-MS .
  • Kinetic isotope effects (KIE) : Compare reaction rates with natural vs. ¹⁸O-enriched P₄O₁₀ to identify rate-limiting steps .

Properties

CAS No.

16752-60-6

Molecular Formula

P2O5
O10P4

Molecular Weight

283.89 g/mol

IUPAC Name

2,4,6,8,9,10-hexaoxa-1λ5,3λ5,5λ5,7λ5-tetraphosphatricyclo[3.3.1.13,7]decane 1,3,5,7-tetraoxide

InChI

InChI=1S/O10P4/c1-11-5-12(2)8-13(3,6-11)10-14(4,7-11)9-12

InChI Key

DLYUQMMRRRQYAE-UHFFFAOYSA-N

SMILES

O=P12OP3(=O)OP(=O)(O1)OP(=O)(O2)O3

Canonical SMILES

O=P12OP3(=O)OP(=O)(O1)OP(=O)(O2)O3

density

Relative density (water = 1): 2.4

melting_point

340 °C

Key on ui other cas no.

1314-56-3

physical_description

HYGROSCOPIC WHITE CRYSTALS OR POWDER.

solubility

Solubility in water: reaction

Synonyms

P2O5
phosphoric anhydride
phosphorus pentoxide

Origin of Product

United States

Synthesis routes and methods I

Procedure details

In 1970, Richmond et al ('641 supra) reacted phosphate rock with phosphoric acid and then with sulfuric acid. The resulting acidulate was subsequently neutralized with anhydrous ammonia to produce a 7-21-0 (N--P2O5 --K2O) grade slurrey fertilizer. In later investigations Pottgiesser et al ('162 supra) produced a 13.5-6-0 (N--P2O5K2O) grade slurry by reacting nitric acid with phosphate rock and subsequently feeding the resulting slurry into a body of preneutralized solution maintained at pH 7-10 by addition thereto of aqua ammonia.
Name
phosphate rock
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reactant
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Synthesis routes and methods II

Procedure details

In conventional methods for the production of wet process phosphoric acid, finely ground phosphate rock is reacted with dilute phosphoric acid (10% P2O5 to 25% P2O5) and sulphuric acid which may or may not be diluted. The reaction product is leached (i.e., digested or reacted with the acid) to yield a crude aqueous phosphoric acid solution in which is suspended a substantial quantity of solid impurities. This slurry is filtered to separate most of the undissolved gypsum and other solid impurities to yield a crude (22% P2O5 to 35% P2O5) aqueous product sometimes known as the number one filtrate. This filtrate contains suspended, finely divided, impurities that were not removed during the solid-liquid separation step plus solids that have crystallized after filtration. The solution also contains dissolved impurities. Reference is made to Chapter 16 of Volume II, Phosphorus and its Compounds, Van Wazer, Interscience Publishers (1961).
Quantity
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reactant
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phosphate rock
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Yield
35%

Synthesis routes and methods III

Procedure details

A conventional method for the production of wet process phosphoric acid, finely ground phosphate rock is reacted with dilute phosphoric acid (10% P2O5 to 25% P2O5) and sulphuric acid which may or may not be diluted. The phosphate rock is leached (i.e., digested or reacted with the acid) to yield a crude aqueous phosphoric acid solution in which is suspended a substantial quantity of solid impurities. This solution is filtered to separate out most of the undissolved gypsum and other solid impurities to yield a crude (26% P2O5 to 33% P2O5) aqueous product also known as the No. 1 filtrate. This filtrate still contains suspended, finely divided, impurities that were not removed during the solid liquid separation step plus solids that have crystallized after filtration. The solution also contains dissolved impurities.
Quantity
0 (± 1) mol
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reactant
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phosphate rock
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reactant
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phosphate rock
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Yield
33%

Synthesis routes and methods IV

Procedure details

Phosphate rock analyzing 68% bone phosphate of lime (tricalcium phosphate) was comminuted to a fineness such that 90% passed a 100-mesh screen. It was delivered to a pre-reactor having dimensions of 3'×6' at a rate of 200 lbs per ton of product using a weigh belt. Simultaneously water at a rate of 76 lb/ton and phosphoric acid (51.4% P2O5) at a rate of 266 lb/ton were also delivered to the prereactor. The phosphoric acid feed was selected to provide a total P2O5 :CaO ratio of 2.16 by weight (equivalent to a mole ratio of 0.85). The amount of water was selected to dilute the phosphoric acid to 40.0%. Anti-foam agent 0.08 lb/ton (Defoamer 2617-M made by Southern Sizing Corporation was used; it is described as an anionic fatty emulsion), was also delivered to the pre-reactor. The mixture was heated with agitation to a temperature of 175°-210° F. by steam injection. Silicon tetrafluoride and carbon dioxide vapors released by the reactants were vented to a scrubber. The rate of feed of ingredients to the pre-reactor and the size of the digester were selected to provide a retention time of 90 minutes for a production rate of 20 tons/hour.
Name
Phosphate rock
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0 (± 1) mol
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reactant
Reaction Step One
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0 (± 1) mol
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reactant
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[Compound]
Name
lime
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reactant
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Synthesis routes and methods V

Procedure details

continuously introducing into a pre-reactor (i) phosphate rock containing 66-75% tricalcium phosphate comminuted to a size such that 90% passes a 100-mesh screen and 70-80% passes a 200-mesh screen, (ii) phosphoric acid containing 38-54% P2O5 in an amount sufficient to provide a ratio of P2O5 to CaO in the reaction mixture of 0.7 to 1.0, and (iii) water in an amount sufficient to dilute the phosphoric acid to 38-44% P2O5,
Name
phosphate rock
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0 (± 1) mol
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reactant
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0 (± 1) mol
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reactant
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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